Complanadine B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

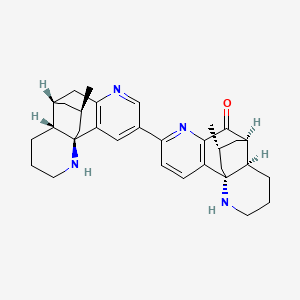

Complanadine B, also known as this compound, is a useful research compound. Its molecular formula is C32H40N4O and its molecular weight is 496.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Introduction to Complanadine B

This compound is a dimeric alkaloid belonging to the lycopodium family, specifically noted for its potential applications in neurobiology. This compound has garnered attention due to its ability to induce the secretion of nerve growth factor (NGF), which is crucial for the survival and maintenance of neurons. As such, it presents significant therapeutic potential for treating neurodegenerative diseases, including Alzheimer’s disease.

Neurotrophic Properties

This compound has been shown to stimulate NGF production from human glial cells, which is essential for neuronal health and function. The induction of NGF can enhance cognitive performance in Alzheimer's patients, making compounds like this compound valuable in developing new therapies for neurodegenerative disorders .

Synthesis of this compound

The synthesis of this compound has been approached through multiple synthetic strategies:

- Early Skeletal Oxygenation : The first synthetic route involves installing the requisite skeletal oxygenation early in the synthesis process.

- Blocking Group Strategy : A second approach utilizes blocking groups to enable late-stage oxygenation selectively, preventing undesired reactions at other sites on the molecule .

Case Study: Synthesis via C-H Functionalization

Recent studies have explored the use of C-H functionalization methods to synthesize this compound efficiently. This approach allows for site-selective modifications that are crucial for constructing complex alkaloid structures .

| Synthetic Method | Description | Yield |

|---|---|---|

| Early Oxygenation | Oxygenation is performed early in the sequence. | Variable |

| Late-Stage Functionalization | Employs blocking groups for selective oxygenation later in synthesis. | High yield (up to 99%) |

Alzheimer’s Disease

This compound's ability to induce NGF secretion positions it as a candidate for therapeutic development aimed at Alzheimer's disease. Research indicates that enhancing NGF levels can improve cognitive functions, making it a target for drug development .

Nerve Injury Repair

In addition to its applications in Alzheimer's treatment, this compound may serve as an adjuvant in nerve injury repair therapies. Its role in promoting NGF could facilitate nerve regeneration following spinal cord injuries or peripheral nerve damage .

Future Directions and Research Opportunities

Ongoing research aims to further elucidate the biosynthetic pathways leading to this compound and its analogs. Understanding these pathways could enhance the development of synthetic methodologies that yield higher quantities of biologically active compounds.

Potential Research Areas

- Biosynthesis Elucidation : Investigating natural biosynthetic routes may reveal novel compounds with similar or enhanced activities.

- Analog Development : Creating analogs of this compound could lead to more potent neuroprotective agents.

- Clinical Trials : Future studies should focus on clinical trials to evaluate the efficacy and safety of this compound in human subjects suffering from neurodegenerative conditions.

Propriétés

Formule moléculaire |

C32H40N4O |

|---|---|

Poids moléculaire |

496.7 g/mol |

Nom IUPAC |

(1R,9R,10R,16R)-16-methyl-5-[(1R,9S,10R,16R)-16-methyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-8-one |

InChI |

InChI=1S/C32H40N4O/c1-18-11-20-14-28-26(31(15-18)23(20)5-3-9-34-31)13-21(17-33-28)27-8-7-25-29(36-27)30(37)22-12-19(2)16-32(25)24(22)6-4-10-35-32/h7-8,13,17-20,22-24,34-35H,3-6,9-12,14-16H2,1-2H3/t18-,19-,20+,22-,23-,24-,31-,32-/m1/s1 |

Clé InChI |

RRPXLCVXAVGMCD-PMCZBPHQSA-N |

SMILES isomérique |

C[C@@H]1C[C@H]2CC3=C(C=C(C=N3)C4=NC5=C(C=C4)[C@@]67C[C@@H](C[C@H]([C@H]6CCCN7)C5=O)C)[C@@]8(C1)[C@@H]2CCCN8 |

SMILES canonique |

CC1CC2CC3=C(C=C(C=N3)C4=NC5=C(C=C4)C67CC(CC(C6CCCN7)C5=O)C)C8(C1)C2CCCN8 |

Synonymes |

complanadine B |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.